Tembotrione

Catalog No.
S642573
CAS No.
335104-84-2
M.F
C17H16ClF3O6S
M. Wt
440.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tembotrione

CAS Number

335104-84-2

Product Name

Tembotrione

IUPAC Name

2-[2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoyl]cyclohexane-1,3-dione

Molecular Formula

C17H16ClF3O6S

Molecular Weight

440.8 g/mol

InChI

InChI=1S/C17H16ClF3O6S/c1-28(25,26)13-6-5-9(15(18)10(13)7-27-8-17(19,20)21)16(24)14-11(22)3-2-4-12(14)23/h5-6,14H,2-4,7-8H2,1H3

InChI Key

IUQAXCIUEPFPSF-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl)COCC(F)(F)F

Solubility

In DMSO and methylene chloride >600, acetone 300-600, ethyl acetate 180.2, toluene 75.7, hexane 47.6, ethanol 8.2 (all in mg/L, 20 °C)
In water, 0.22 (pH 4), 28.3 (pH 7) (both in g/L, 20 °C)

Synonyms

tembotrione

Canonical SMILES

CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl)COCC(F)(F)F

Tembotrione is a synthetic herbicide belonging to the chemical class of triketones, primarily used for controlling grass and some broadleaf weeds in various crops, particularly corn. Its chemical formula is C₁₇H₁₆ClF₃O₆S, and it exhibits a melting point of 117 ºC with a density of 1.56 g/mL at 20 ºC. The compound is slightly soluble in water, with solubility varying significantly depending on the pH level, showing higher solubility at pH 7 (28.3 mg/L) and pH 9 (29.7 mg/L) compared to pH 4 (0.22 mg/L) . Tembotrione functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase, crucial for carotenoid biosynthesis in plants, thereby leading to the death of susceptible weeds .

Tembotrione exhibits low acute toxicity via oral, dermal, and inhalation routes []. However, it is a dermal sensitizer, meaning it can cause allergic skin reactions with repeated exposure [].

Effectiveness Against Weeds:

  • Studies have shown that Tembotrione is effective in controlling a broad spectrum of weeds in maize fields, including Cyperus rotundus, Dactyloctenium aegyptium, Acrachne racemosa, Trianthema portulacastrum, Echinochloa colona, Commelina benghalensis, Polygonum alatum, and Ageratum conyzoides [].

Application Timing and Dosage:

  • Research suggests that Tembotrione is most effective when applied post-emergence, typically during the 20-30 days after sowing (DAS) stage of maize growth.
  • The optimal dosage appears to be between 100-150 grams per hectare (g/ha), with the addition of a surfactant potentially enhancing its effectiveness.

Impact on Maize Yield:

  • Studies have demonstrated that Tembotrione application can significantly increase maize grain yield by effectively controlling weeds and potentially improving plant health.

Compatibility with Other Herbicides:

  • Research indicates that Tembotrione can be successfully combined with other herbicides, such as Atrazine, for broader weed control and potentially even better yield outcomes for maize crops.

Plant Safety and Food Quality:

  • Scientific investigations suggest that Tembotrione, when applied according to recommended guidelines, is safe for maize plants and does not negatively impact food quality or safety.

The primary metabolic pathway of tembotrione involves the hydroxylation of its cyclohexyl ring, which transforms it into various metabolites . Under aerobic conditions in soil, tembotrione undergoes degradation processes that include the splitting of a cyclohexanedione from its benzoic ring . The compound has been shown to react with photocatalysts under specific conditions, leading to the formation of toxic by-products such as xanthenediones when exposed to light .

Tembotrione exhibits low acute toxicity via oral, dermal, and inhalation routes, categorizing it as a mild irritant but not significantly harmful in short-term exposures . Chronic exposure studies have indicated potential effects on ocular health and blood coagulation parameters in animal models . Its biological activity primarily targets specific weeds rather than non-target species, making it an effective herbicide in agricultural applications.

Tembotrione is predominantly utilized in agricultural settings for post-emergence weed control in corn crops. Its effectiveness against a range of grass weeds and some dicotyledonous species makes it valuable for maintaining crop yields. Moreover, its application can lead to significant reductions in competition for nutrients and water between crops and weeds .

Studies have shown that tembotrione interacts variably with different soil types, affecting its sorption and degradation rates. For instance, its half-life can exceed 90 days in certain soils, indicating potential carryover risks for subsequent crops . Additionally, research has indicated that liming can enhance the degradation of tembotrione in soils, suggesting that soil management practices can influence its environmental impact .

Tembotrione shares structural similarities with other triketone herbicides such as mesotrione and sulcotrione. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaMechanism of ActionUnique Features
TembotrioneC₁₇H₁₆ClF₃O₆SInhibits 4-hydroxyphenylpyruvate dioxygenaseEffective against both grass and some broadleaf weeds
MesotrioneC₁₆H₁₅N₃O₃SSimilar mechanism but broader spectrumKnown for lower toxicity to non-target organisms
SulcotrioneC₁₆H₁₅ClF₂O₃Also inhibits carotenoid biosynthesisMore selective towards certain weed species

Color/Form

Beige powder

XLogP3

2.2

Hydrogen Bond Acceptor Count

9

Exact Mass

440.0308216 g/mol

Monoisotopic Mass

440.0308216 g/mol

Heavy Atom Count

28

Density

1.56 at 20 °C

LogP

log Kow = -1.37 (pH 9.0, 23 °C); -1.09 (pH 7, 24 °C); 2.16 (pH 2.0, 23 °C)

Melting Point

123 °C
MP: 117 °C

UNII

WA5UZ202KS

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H361d: Suspected of damaging the unborn child [Warning Reproductive toxicity];
H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Tembotrione is a broad-spectrum early and mid-postemergence herbicide that belongs to the triketone class of herbicides. It acts by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD), which leads to chlorophyll destruction by photooxidation and causes bleaching of emerging foliar tissue. In mammals, HPPD is a key enzyme in the catabolism of tyrosine. It catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate. Inhibition of HPPD leads to a reconversion of HPP to tyrosine and a consequent increase in blood tyrosine concentrations (tyrosinemia).

Vapor Pressure

1.1X10-5 mPa (20 °C) /SRC: 8.3X10-11mm Hg at 20 °C/

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

335104-84-2

Absorption Distribution and Excretion

In a series of metabolism studies, [phenyl-U-14C]-AE 0172747 (/tembotrione/ Batch # Z 31053-4; radiochemical purity 99.5%) or [cyclohexyl-UL-14C]-AE 0172747 (/tembotrione/ Batch #s BECH 1517 or BECH 1523; radiochemical purity >98%) in PEG 200 was administered by oral gavage to groups of four Wistar rats/sex/dose at doses of 5 or 1000 mg/kg. The concentration time-courses of radioactivity in blood and plasma were calculated, the concentrations of radioactivity in tissues and excreta were determined, and metabolites were identified and quantified in the urine and feces. The test compound was absorbed rapidly, as radioactivity was detected in the blood and plasma of all animals at the first time point measured (30 min post-dosing) for both radiolabeled forms. Males had higher mean blood and plasma maximum concentrations (Cmax) than females. Also, males displayed higher AUC values than females in both blood and plasma at both doses. In both sexes, the AUC for both blood and plasma indicated a disproportionally higher mean systemic exposure at 1000 mg/kg than at 5 mg/kg (>200-fold) that was apparently due to a saturation of the initial elimination/biotransformation processes, resulting in a slower initial elimination phase. Other blood and plasma parameters were generally similar across doses and radiolabeled forms. In the 5 mg/kg animals dosed with either radiolabeled form, the liver and kidneys contained the highest mean levels of radioactivity. No other tissue exceeded 0.12% of the administered dose. In the 1000 mg/kg animals dosed with [phenyl-U-14C]-AE 0172747, the skin/fur and carcass contained the highest mean levels of radioactivity. No other tissue exceeded 0.06% of the administered dose. In the 5 mg/kg [phenyl-U-14C] males, the highest concentrations of radioactivity were detected in the, liver, kidneys, skin, and carcass. In the 5 mg/kg [phenyl-U-14C] females and [cyclohexyl- UL-14C] males and females, the highest concentrations of radioactivity were detected in the liver, kidneys, skin, and carcass. In the 1000 mg/kg [phenyl-U-14C] males and females, the highest concentrations of radioactivity were detected in the skin, liver, kidneys, stomach (and contents), and carcass and there was no evidence of bioaccumulation. Total recoveries ranged from 96.3-102.7% of the administered doses, with no differences observed between dose levels or position of the radiolabel. Substantial sex differences were observed in the routes of excretion. At 5 mg/kg, the majority of the radioactivity was recovered in the feces of the males, while in the females, the majority of the radioactivity was recovered in the urine. At this dose, the majority of the radioactivity in the urine was recovered during the first 6 h, while the majority of radioactivity in the feces was recovered during the first 24 h. Tissues and cage wash each accounted for <5.1%. Sex differences in the routes of excretion were also observed in the 1000 mg/kg group. In the males, approximately equal proportions of radioactivity were recovered in the feces and urine, while in the females, the majority of the radioactivity was recovered in the urine. At this dose, the majority of the radioactivity in the urine was recovered during the first 24 h, while the majority of radioactivity in the feces was recovered during the first 48 h. Tissues and cage wash each accounted for <10.1%. The test compound was extensively metabolized. The majority of radioactivity in urine and fecal extract samples was present as parent and up to eleven metabolites. Metabolic profiles were qualitatively similar for both radiolabeled forms; however, profiles for the high and low doses were dissimilar, and major differences were noted between sexes. The major route of metabolism was found to be hydroxylation (oxidative pathway) of the cyclohexyl ring of the molecule. In excreta, parent and identified compounds accounted for 68.1-93.2% of the administered dose, while unidentified metabolites accounted for 2.5-13.8% of the administered dose. The total administered dose accounted for in the excreta was 82.3-104.9%. Parent compound accounted for 1.9-59.9% of the total radioactivity eliminated, and was found in greatest quantity in the urine of the females (44.1-59.4%). Low dose males eliminated small amounts of parent (1.9-3.0%), while high dose males eliminated moderate amounts (33.8%). The metabolite found in the greatest quantity at both doses was 4-hydroxy-AE 0172747, with low dose males eliminating more than low dose females. High dose males and females eliminated approximately equal amounts. The only other metabolite found at >5% of the administered dose was 5-hydroxy-AE 0172747. Males excreted greater quantities than females.
Rat metabolism data indicate that tembotrione is well absorbed. More than 96.3% of the administered dose was recovered in urine and feces in 24 hours. Sex differences were observed in the routes of excretion. The primary routes of elimination were the urine in females and the urine and feces in males. At the low dose, males excreted up to 24.4% and 70.4%; females up to 79.1% and 20% of the administered dose in the urine and feces, respectively. At the high dose, females excreted up to 63.7% and 28.5%; males up to 44.2 % and 49.1% of the dose in the urine and feces, respectively. The highest mean levels of radioactivity were extracted from the liver (1.7-3.5%) and kidneys (0.14-0.26%) at the low dose. At the high dose, the mean levels of radioactivity were extracted from the skin/fur (0.22-0.33%) and carcass. The highest concentrations of radioactivity were found in the skin followed by the liver, kidneys, stomach (and contents) and carcass. Males had higher mean blood plasma maximum concentrations (Cmax) and AUC values than females. In both sexes, the area under the AUC for both blood and plasma indicated a disproportionally higher mean systemic exposure at 1000 mg/kg than at 5 mg/kg (>200-fold) that was apparently due to a saturation of the initial elimination/biotransformation processes, resulting in a slower initial elimination phase.
In an in vivo dermal penetration study, [phenyl- UL-14C]-AE 0172747 (/tembotrione/ >98% radiochemical purity; batch # BECH 0857) in a suspension concentrate formulation containing 420 g/L AE 0172747 and 210 g/L Isoxadifen-ethyl was applied to four male Wistar (Rj:WI[IOPS HAN]) rats/group on 2 x 6 sq cm skin areas at dose levels of 0, 6.6, 66, or 660 ug/sq cm. Exposure times were 0.5, 1, 2, 4, 10, and 24 hr for each dose. At the end of each exposure period, the skin was swabbed, and urine, feces, treated skin, cardiac blood, kidneys, liver, brain, spleen, and residual carcass were collected and analyzed for radioactivity. Recovery of the applied dose was 90.8-98.7% of the administered dose. The distribution profile of radioactivity was qualitatively similar between the dose groups. The majority of the administered dose was recovered from the skin swabs, accounting for 76-93% of the administered doses. A total of 76-94% of the applied doses was not absorbed. A general trend of increasing dermal absorption with increasing time was observed, and the amount of radioactivity found in the treated skin generally increased with decreasing dose level. Estimates of dermal absorption were based on the sum of the treated skin + the total directly absorbed (urine + feces + cage wash + carcass + brain + spleen + liver + kidneys + blood + non-treated skin + surrounding skin). Dermal absorption was 8.3-14.9% (low), 4.8-12.8% (intermediate), and 1.7- 4.8% (high) of the applied doses. The amount of dermal absorption was not proportional to dose. All treatments (dose levels applied) were for exposure periods for up to 24 hr. The most conservative value for risk assessment is a dermal-absorption of 15% observed at the low dose (6.6 ug/sq cm) at 4 hr after application. This value should be considered to protect commercial applicators.

Metabolism Metabolites

The parent molecule and 11 metabolites were identified & isolated from urine and feces /of the rat/. Metabolic profiles were qualitatively similar for both radiolabeled forms; however, profiles for the high and low doses were not the same and differences were noted between sexes. Females excreted the greatest quantity of the parent molecule in urine (44.1-59.4%). While low and high dose males eliminated 1.9-3.0% and 33.8%, respectively, in the urine. The metabolites found in the greatest quantities were 4-hydroxy-tembotrione and 5-hydroxy-tembotrione. Other identified metabolites found at <5% were the 4,5-dihydroxy, benzylic alcohol, dihydroxybezophenone, 4-hydroxy-benzylic alcohol, and ketohydroxy-hexanoic acid ([cyclohexyl-UL-14C] only). Males excreted greater quantities of both major metabolites than females; except, at the high dose where 4-hydroxy-tembotrione was eliminated in approximately equal amounts in both sexes. The primary step in the metabolism of tembotrione is the hydroxylation (oxidative pathway) of the cyclohexyl ring of the molecule.
In a series of metabolism studies (MRIDs 46695726, 46695727, 46695728, and 46695729), [phenyl-U-14C]-AE 0172747 (Batch # Z 31053-4; radiochemical purity 99.5%) or [cyclohexyl-UL-14C]-AE 0172747 (Batch #s BECH 1517 or BECH 1523; radiochemical purity >98%) in PEG 200 was administered by oral gavage to groups of four Wistar rats/sex/dose at doses of 5 or 1000 mg/kg. The concentration time-courses of radioactivity in blood and plasma were calculated, the concentrations of radioactivity in tissues and excreta were determined, and metabolites were identified and quantified in the urine and feces. The test compound was absorbed rapidly, as radioactivity was detected in the blood and plasma of all animals at the first time point measured (30 min post-dosing) for both radiolabeled forms. Males had higher mean blood and plasma maximum concentrations (Cmax) than females. Also, males displayed higher AUC values than females in both blood and plasma at both doses. In both sexes, the AUC for both blood and plasma indicated a disproportionally higher mean systemic exposure at 1000 mg/kg than at 5 mg/kg (>200-fold) that was apparently due to a saturation of the initial elimination/biotransformation processes, resulting in a slower initial elimination phase. Other blood and plasma parameters were generally similar across doses and radiolabeled forms. In the 5 mg/kg animals dosed with either radiolabeled form, the liver and kidneys contained the highest mean levels of radioactivity. No other tissue exceeded 0.12% of the administered dose. In the 1000 mg/kg animals dosed with [phenyl-U-14C]-AE 0172747, the skin/fur and carcass contained the highest mean levels of radioactivity. No other tissue exceeded 0.06% of the administered dose. In the 5 mg/kg [phenyl-U-14C] males, the highest concentrations of radioactivity were detected in the, liver, kidneys, skin, and carcass. In the 5 mg/kg [phenyl-U-14C] females and [cyclohexyl- UL-14C] males and females, the highest concentrations of radioactivity were detected in the liver, kidneys, skin, and carcass. In the 1000 mg/kg [phenyl-U-14C] males and females, the highest concentrations of radioactivity were detected in the skin, liver, kidneys, stomach (and contents), and carcass and there was no evidence of bioaccumulation. Total recoveries ranged from 96.3-102.7% of the administered doses, with no differences observed between dose levels or position of the radiolabel. Substantial sex differences were observed in the routes of excretion. At 5 mg/kg, the majority of the radioactivity was recovered in the feces of the males, while in the females, the majority of the radioactivity was recovered in the urine. At this dose, the majority of the radioactivity in the urine was recovered during the first 6 h, while the majority of radioactivity in the feces was recovered during the first 24 h. Tissues and cage wash each accounted for <5.1%. Sex differences in the routes of excretion were also observed in the 1000 mg/kg group. In the males, approximately equal proportions of radioactivity were recovered in the feces and urine, while in the females, the majority of the radioactivity was recovered in the urine. At this dose, the majority of the radioactivity in the urine was recovered during the first 24 h, while the majority of radioactivity in the feces was recovered during the first 48 h. Tissues and cage wash each accounted for <10.1%. The test compound was extensively metabolized. The majority of radioactivity in urine and fecal extract samples was present as parent and up to eleven metabolites. Metabolic profiles were qualitatively similar for both radiolabeled forms; however, profiles for the high and low doses were dissimilar, and major differences were noted between sexes. The major route of metabolism was found to be hydroxylation (oxidative pathway) of the cyclohexyl ring of the molecule. In excreta, parent and identified compounds accounted for 68.1-93.2% of the administered dose, while unidentified metabolites accounted for 2.5-13.8% of the administered dose. The total administered dose accounted for in the excreta was 82.3-104.9%. Parent compound accounted for 1.9-59.9% of the total radioactivity eliminated, and was found in greatest quantity in the urine of the females (44.1-59.4%). Low dose males eliminated small amounts of parent (1.9-3.0%), while high dose males eliminated moderate amounts (33.8%). The metabolite found in the greatest quantity at both doses was 4-hydroxy-AE 0172747, with low dose males eliminating more than low dose females. High dose males and females eliminated approximately equal amounts. The only other metabolite found at >5% of the administered dose was 5-hydroxy-AE 0172747. Males excreted greater quantities than females.
Rat metabolism data indicate that tembotrione is well absorbed. More than 96% of the administered dose was recovered in urine and feces in 24 hours. Minor sex differences were observed in the routes of excretion. The primary routes of elimination were the urine in females and the urine and feces in males. The highest concentrations of radioactivity were found in the skin followed by the liver, kidneys, stomach (and contents) and carcass. Males had higher mean blood, plasma maximum concentrations (Cmax) and area under the concentration-time curves (AUC) values than females. The primary step in the metabolism of tembotrione is the hydroxylation (oxidative pathway) of the cyclohexyl ring of the molecule.

Wikipedia

Tembotrione

Use Classification

Agrochemicals -> Pesticides
Herbicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Mesotrione is prepared by reaction of 3-methylmercaptonitrobenzene with acetyl chloride in the presence of aluminum trichloride yielding the corresponding ketone, which is oxidized with sodium oxychloride giving the corresponding 4-methylsulfonyl compound, which in turn is condensed with cyclohexane-1,3-dione to give the corresponding enol ester. The latter is rearranged to the desired product with potassium cyanide in the presence of triethylamine. ... Tembotrione can be synthesized according to the ... procedure for mesotrione but using 2-(2,2,2-trifluoromethoxymethyl)-3-mercaptomethylchlorobenzene.

Storage Conditions

Keep container tightly closed when not in use. Avoid cross contamination with other pesticides. /Laudis Herbicide/
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential users/

Interactions

In a subchronic toxicity study, two groups of 10 male and 10 female Wistar rats (Groups 1 and 3) were fed basal diet while two groups of 10 male and 10 female Wistar rats (Groups 2 and 4) were fed diets supplemented with 20,000 ppm (2%) L-tyrosine (Lot/batch No. 078H06822 and 123K0376; purity >99%) for 28 days. (Tyrosine supplementation was approximately three to five times the normal dietary intake.) Rats in Groups 3 and 4 received 10 ug/kg bw/day 2-(2-nitro-4-trifluoromethyl-benzoyl)-1,3- cyclohexanedione (NTBC), an inhibitor of 4-hydroxyphenylpyruvate dioxygenase, daily by gavage. The study was done to determine the effects of increased plasma tyrosine to the eye, kidney, liver, pancreas, and thyroid of rats. One Group 3 female rat died during the study, but its death was unrelated to treatment. No treatment-related effects were noted on body weight, body weight gain, or food consumption. Nine of ten male and 3/10 female rats in Group 4 (2% tyrosine + 10 ug/kg bw/day NTBC) developed white areas on the eye between Days 23-26 on one or more occasions. Following opthalmoscopic examination prior to sacrifice, 9/10 male rats in Group 4 had developed corneal edema and all male and 3/10 female rats had developed 'snow flake' corneal opacities. In addition, three Group 4 male rats had developed congestive iritis. None of the male and female rats in Group 2 (2% tyrosine) or Group 3 (10 ug/kg bw/day NTBC) developed ocular abnormalities. The average plasma tyrosine concentration of Group 3 and Group 4 male and female rats was markedly increased 18-23 fold on the day of sacrifice, while plasma tyrosine was unaffected by treatment in Group 2 rats. Although the liver to body weight ratio of male and female rats in Group 4 was statistically increased, no histological correlates were found. No other treatment-related effects were noted on organ weight. Microscopic treatment-related effects were found in the pancreas, thyroid, and eyes of Group 4 rats. The incidences of focal/multifocal acinar atrophy/ fibrosis and/or acinar degeneration/apoptosis, as well as the incidence of focal/multifocal or diffuse inflammation were increased in the pancreas of Group 4 male and female rats. In the thyroid, an increased incidence of colloid alteration was found in male, but not female rats of Group 4 rats. In the eye, the incidence of unilateral and bilateral keratitis was markedly increased in male rats while minimal keratitis was found in 1/10 Group 4 female rats. No treatment-related effects were noted in male or female Group 2 and Group 3 rats.
In a subchronic toxicity study, two groups of five male and five female Wistar rats (Groups 1 and 3) were fed basal diet while two groups of five male and five female Wistar rats (Groups 2 and 4) were fed diets supplemented with 20,000 ppm (2%) L-tyrosine (Lot No. 114K0375, purity 98.9%) for 28 days. (The tyrosine supplementation was approximately three to five times the normal dietary intake.) Rats in Groups 3 and 4 received 10 ug/kg bw/day 2-(2-nitro-4-trifluoromethyl-benzoyl)-1,3-cyclohexanedione (NTBC), an inhibitor of 4-hydroxyphenylpyruvate dioxygenase, daily by gavage. The study was done to determine the effects of increased plasma tyrosine concentration to the eye, kidney, liver, pancreas, and thyroid of rats No toxicologically significant effects on body weight or food intake were noted. All male and 1/5 female rats in Group 4 (2% dietary tyrosine + 10 ug/kg bw/day NTBC by gavage) developed white areas on the eye beginning on Day 24 through the end of the study. In addition, the eyes of 4/5 Group 4 male rats were half-closed beginning on Day 22 through the remainder of the study. The average plasma tyrosine concentration of Group 4 male and female rats increased with time from approximately three to five fold on Day 2 to a 24-fold increase in males and 18-fold increase in females by Day 21. Treatment with 10 ug/kg bw/day NTBC alone had little effect on plasma tyrosine in male and female rats until Day 29/30 when it was increased 3-fold and 5.8- fold in males and females, respectively. After an overnight fast, plasma tyrosine was increased in NTBC-treated rats 18-fold in males and 27-fold in females. Treatment with 2% dietary tyrosine alone induced a < 5-fold increase of plasma tyrosine in male and female rats that decreased with fasting. There were no effects on the absolute or relative liver, brain, kidney, or thyroid weights of tyrosine-, NTBC, or tyrosine/NTBC-treated rats. Macroscopically, minimal to slight bilateral ocular opacity was observed in all male and 1/5 female rats treated with tyrosine/NTBC and microscopically, treatment-related effects were found in the eye, pancreas, and thyroid. Bilateral keratitis was observed in the eyes of all males and one female and diffuse interstitial mixed cell inflammation was noted in the pancreas of two males and one female rat treated with tyrosine/ NTBC. The pancreatic changes were associated with an increased incidence of focal/multifocal acinar degeneration and apoptosis. Minimal to slight thyroid colloid alteration was noted in 3/5 Group 4 male rats. No treatment-related effects, to the eye, pancreas, or thyroid, were noted in rats treated only with tyrosine or NTBC. This study demonstrated a prolonged threshold tyrosine concentration exists in rats, above which macroscopic and/or microscopic effects occur to the eye, pancreas, and thyroid. These effects occurred when rats were fed diets containing three to five times the normal dietary intake of tyrosine while one of the tyrosine catabolizing enzymes was inhibited.

Dates

Modify: 2023-08-15

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